molecular formula C19H18BrN3O2S B2540295 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea CAS No. 887901-16-8

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea

Cat. No.: B2540295
CAS No.: 887901-16-8
M. Wt: 432.34
InChI Key: BQDAUCXEFMZGKM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a complex organic compound that features a bromophenyl group, a methoxy-oxo-dihydroquinolinyl group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-bromophenyl isothiocyanate and 7-methoxy-2-oxo-1,2-dihydroquinoline. These intermediates are then reacted under controlled conditions to form the final thiourea compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl and methoxy-oxo-dihydroquinolinyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-[2-(2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea: Lacks the methoxy group, which may affect its biological activity.

    1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea: Substitutes bromine with chlorine, potentially altering its reactivity and interactions.

    1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]urea: Replaces the thiourea group with a urea group, which can change its hydrogen bonding capabilities.

Uniqueness

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the methoxy-oxo-dihydroquinolinyl group contributes to its potential biological activities.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-16-7-2-12-10-13(18(24)23-17(12)11-16)8-9-21-19(26)22-15-5-3-14(20)4-6-15/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDAUCXEFMZGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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